2-Chloro-6-methoxyquinoline
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-Chloro-6-methoxyquinoline, such as 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, involves multiple steps including cyclization, nitrification, and chlorination. These processes start from simple raw materials under mild reaction conditions, suitable for large-scale studies, achieving high yields up to 85% (Lei Zhao, Fei Lei, & Yuping Guo, 2017). Another example, the synthesis of 4-Chloro-8-methoxyquinoline from 2-anisidine, demonstrates the versatility of methods available for constructing quinoline derivatives through condensation, cyclization, hydrolysis, decarboxylation, and chlorination steps, with optimization of reaction conditions to improve yields (Jiang Jia-mei, 2010).
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-methoxyquinoline derivatives has been extensively studied using techniques like 1H NMR and MS, confirming the structures of synthesized compounds. For instance, the synthesis and structural confirmation of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline highlights the detailed analysis necessary for confirming the molecular structures of quinoline derivatives (Min Wang et al., 2015).
Chemical Reactions and Properties
Quinoline derivatives, including 2-Chloro-6-methoxyquinoline, exhibit a range of chemical reactions and properties that are of interest for various applications. For example, studies have shown that certain quinoline compounds can act as chemosensors for metal ions, demonstrating their utility in sensing applications (L. Prodi et al., 2001).
Physical Properties Analysis
The physical properties of 2-Chloro-6-methoxyquinoline derivatives, such as their crystalline structures and thermal behaviors, are crucial for understanding their stability and suitability for various applications. X-ray crystallography, for example, has been employed to determine the crystal structures of these compounds, providing insight into their solid-state chemistry and potential uses in material science (S.-J. Zhou et al., 2022).
Scientific Research Applications
Chemosensing : One study characterized a chemosensor compound for cadmium based on 5-chloro-8-methoxyquinoline, which selectively responds to Cd2+ ions. This compound may be useful in measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).
Antimicrobial Activity : Research on 2-chloroquinolin-3-yl ester derivatives from 2-chloroquinoline-3-carbaldehyde showed that some derivatives exhibited significant antimicrobial activities against various bacteria and fungi. Particularly, a compound with 2-chloro-6-methoxyquinolin-3-yl moiety showed high activity (Tabassum et al., 2014).
Fluorescence Studies : A study on a novel fluorescent Zn2+ probe based on 6-methoxyquinolin demonstrated high selectivity and strong fluorescence responses to Zn2+, indicating its potential as a low-priced yet high-quality Zn2+ probe (Zhao et al., 2011).
Synthesis of Novel Compounds : Several studies have been conducted on the synthesis of novel compounds using 6-methoxyquinoline or its derivatives. These include the synthesis of various thiazolidinone derivatives (Rana et al., 2008), luminescence properties of cyano functionalized 6-methoxyquinolin-2-ones (Enoua et al., 2009), and the synthesis of quinoline derivatives for potential antimicrobial and anticancer applications (Murugavel et al., 2017).
Antimalarial Applications : 2-Chloro-6-methoxyquinoline derivatives have been explored for antimalarial applications, as indicated in a study on the composition of the antimalarial drug R.63 (Barber & Wragg, 1946).
Fluorescence Quenching : A study investigated the fluorescence quenching of 6-methoxyquinoline, which can be used as a sensor for the detection of chloride ion in aqueous media (Mehata & Tripathi, 2002).
Photoexcited Dynamics : Research on the picosecond dynamics of photoexcited 6-methoxyquinoline molecules in solution provides insights into their photophysical properties (Poizat et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2-chloro-6-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-8-3-4-9-7(6-8)2-5-10(11)12-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEJTYQUWRVCFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159912 | |
Record name | 2-Chloro-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxyquinoline | |
CAS RN |
13676-02-3 | |
Record name | 2-Chloro-6-methoxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13676-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-methoxyquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013676023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-6-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-6-methoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.770 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-6-METHOXYQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6R5UCC53B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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